Sik2-IN-1
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Overview
Description
SIK2-IN-1 is a small-molecule inhibitor specifically targeting salt-inducible kinase 2 (SIK2). Salt-inducible kinase 2 is a serine/threonine kinase that belongs to the AMP-activated protein kinase family. This kinase plays a crucial role in various physiological processes, including metabolism, cell growth, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SIK2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a specific amine or other functional group to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: SIK2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
SIK2-IN-1 has diverse applications in scientific research:
Chemistry: Used as a tool compound to study the role of salt-inducible kinase 2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology to investigate the effects of salt-inducible kinase 2 inhibition on cell signaling, metabolism, and gene expression.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, diabetes, and inflammatory conditions. .
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting salt-inducible kinase 2
Mechanism of Action
SIK2-IN-1 exerts its effects by specifically inhibiting the activity of salt-inducible kinase 2. This inhibition disrupts various signaling pathways, including the PI3K-Akt-mTOR pathway, the Hippo-YAP pathway, and the cAMP-PKA axis. By blocking salt-inducible kinase 2 activity, this compound can modulate gene expression, cell growth, and apoptosis. The compound also affects the phosphorylation status of key proteins involved in these pathways, leading to altered cellular responses .
Comparison with Similar Compounds
ARN-3236: Another salt-inducible kinase 2 inhibitor with similar therapeutic potential.
GLPG-3970: A compound targeting salt-inducible kinase 2 with applications in anti-inflammatory and anti-cancer therapies .
Properties
Molecular Formula |
C25H28F3N7O2S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
8-methoxy-6-[2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H28F3N7O2S/c1-15-30-20(12-21(31-15)34-8-6-33(2)7-9-34)32-24-29-13-19(38-24)17-10-16-4-5-35(14-25(26,27)28)23(36)22(16)18(11-17)37-3/h10-13H,4-9,14H2,1-3H3,(H,29,30,31,32) |
InChI Key |
WCLYSPWUHSZWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)NC3=NC=C(S3)C4=CC5=C(C(=C4)OC)C(=O)N(CC5)CC(F)(F)F |
Origin of Product |
United States |
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